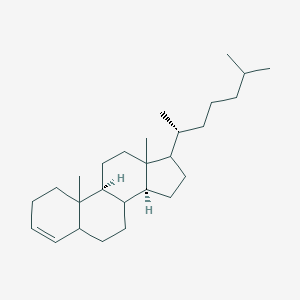
Cholest-3-ene
Übersicht
Beschreibung
Cholest-3-ene is a chemical compound with the molecular formula C27H46. It is a derivative of cholesterol, which is a crucial component of cell membranes and a precursor for steroid hormones. This compound is characterized by its rigid and almost planar structure, consisting of a steroid skeleton with four fused rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cholest-3-ene can be synthesized through various chemical methods. One common approach involves the reduction of cholest-4-en-3-one using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts. For example, cholesterol oxidase from Rhodococcus species can be used to convert cholesterol to cholest-4-en-3-one, which can then be reduced to this compound. This method is advantageous due to its high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Cholest-3-ene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to cholest-4-en-3-one using oxidizing agents such as pyridinium chlorochromate.
Reduction: Reduction of cholest-4-en-3-one to this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Allylic halides in the presence of a base.
Major Products Formed:
Oxidation: Cholest-4-en-3-one.
Reduction: this compound.
Substitution: Various substituted cholestenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cholest-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of steroidal compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for steroid hormones.
Industry: Utilized in the production of steroid drugs and other bioactive compounds.
Wirkmechanismus
Cholest-3-ene exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. Additionally, this compound can be metabolized into other bioactive steroids, which act on specific molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Cholesterol (cholest-5-en-3β-ol): A precursor to cholest-3-ene, essential for cell membrane structure.
Cholest-4-en-3-one: An oxidized form of this compound, used in steroid synthesis.
Cholest-5-ene-3β,4β-diol: A hydroxylated derivative of cholesterol with distinct biological activities.
Uniqueness of this compound: this compound is unique due to its specific structural properties, which allow it to integrate into cell membranes and influence their characteristics. Its ability to undergo various chemical reactions also makes it a valuable intermediate in the synthesis of other steroidal compounds .
Eigenschaften
IUPAC Name |
(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6,11,19-25H,7-10,12-18H2,1-5H3/t20-,21?,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBMPHLOQAKIBY-LDHZKLTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


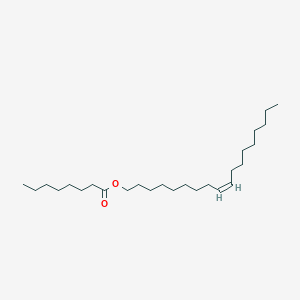
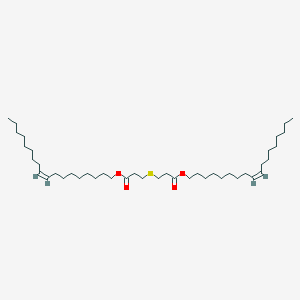
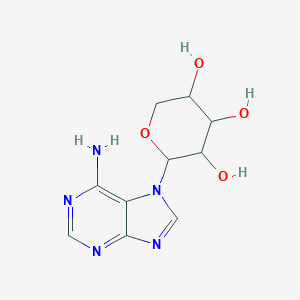
![(3'aR,4S,7'R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B102084.png)
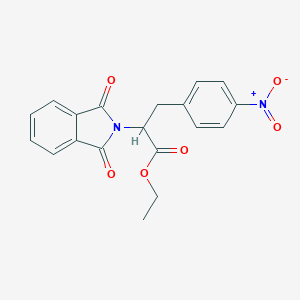


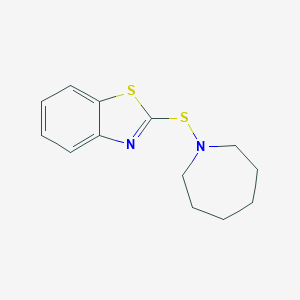
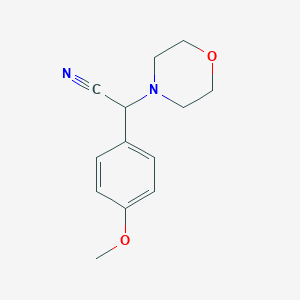
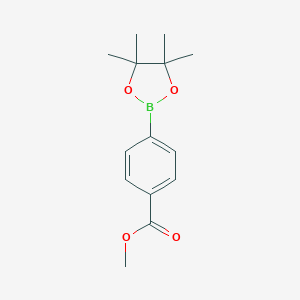
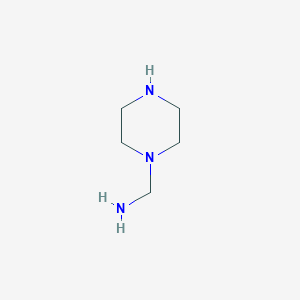
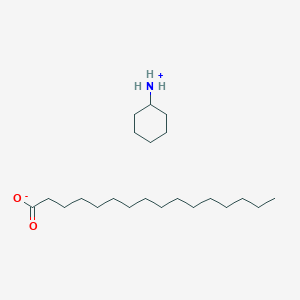

![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)
